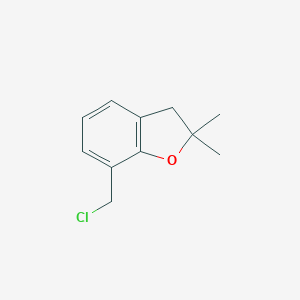

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

概要

説明

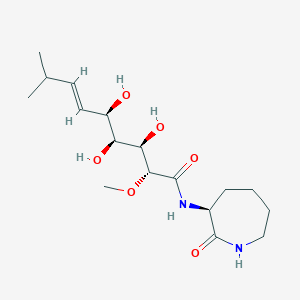

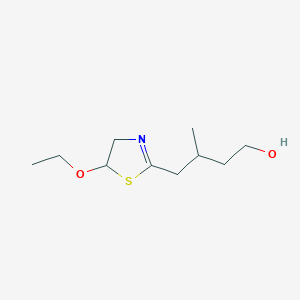

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (7-CMDMBF) is a chemical compound of the benzofuran family. It is a white to off-white crystalline solid with a melting point of 130-132 °C and a boiling point of 207 °C. 7-CMDMBF is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the preparation of a variety of derivatives and intermediates.

科学的研究の応用

Synthesis and Structural Characterization

- Aminoalkanol Derivatives Synthesis : A study by Kossakowski, Hejchman, and Wolska (2002) involved the synthesis of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. These derivatives were expected to have β-adrenolytic and/or anxiolytic activity, and their structures were characterized by IR and 1H NMR spectroscopy as well as X-ray structure analysis (Kossakowski, Hejchman, & Wolska, 2002).

Reactivity and Applications

- Carbofuran Derivatives : A study reported the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl chloroformate (DDBC), which was used to produce antigens for producing high titre antibodies to carbofuran, a pesticide. This synthesis involved reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with CoCl2 (Zhu, 2002).

- Pesticide Degradation : A bacterium was found capable of utilizing the insecticide carbofuran, which contains the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group, as a sole nitrogen source. This study by Karns, Mulbry, Nelson, and Kearney (1986) showed how the bacterium degraded carbofuran to produce the 7-phenol metabolite (Karns, Mulbry, Nelson, & Kearney, 1986).

Environmental Impact

- Persistence in Agriculture : Research by Johnson and Lavy (1995) investigated the persistence of carbofuran in flooded rice culture. This study is relevant as carbofuran contains the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group. They found that carbofuran rapidly dissipated from paddy soil and water, indicating its environmental impact in agricultural settings (Johnson & Lavy, 1995).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDGCBXLXMBJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428720 | |

| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115070-62-7 | |

| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)

![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)